REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4]2[c:5]([s:6]1)[c:7]([CH2:10][OH:11])[n:8][cH:9]2.[CH3:36][CH2:37][O:38][C:39](=[O:40])[CH3:41].[Cl:33][CH2:34][Cl:35].[Cr:12]([O:13][Cr:14]([O-:15])(=[O:16])=[O:17])([O-:18])(=[O:19])=[O:20].[nH+:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[nH+:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[Br:1][c:2]1[cH:3][n:4]2[c:5]([s:6]1)[c:7]([CH:10]=[O:11])[n:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ncn2cc(Br)sc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])O[Cr](=O)(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=Cc1ncn2cc(Br)sc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |